Cas no 63813-68-3 ((2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid)

(2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-1-acetic acid, α-(1-methylethyl)-, (αS)-
- (2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid
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- インチ: 1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12)/t8-/m0/s1
- InChIKey: HAWLRFHCZBAAQG-QMMMGPOBSA-N
- ほほえんだ: [C@@H](N1C=CC=C1)(C(=O)O)C(C)C
じっけんとくせい
- 密度みつど: 1.09±0.1 g/cm3(Predicted)
- ふってん: 282.6±23.0 °C(Predicted)
- 酸性度係数(pKa): 2.83±0.10(Predicted)
(2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01DX0Y-1g |
(2S)-3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
63813-68-3 | 95% | 1g |
$945.00 | 2023-12-16 | |
1PlusChem | 1P01DX0Y-50mg |
(2S)-3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
63813-68-3 | 95% | 50mg |
$260.00 | 2024-04-22 | |
Enamine | EN300-1692427-0.5g |
(2S)-3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
63813-68-3 | 95% | 0.5g |
$557.0 | 2023-09-20 | |
1PlusChem | 1P01DX0Y-100mg |
(2S)-3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
63813-68-3 | 95% | 100mg |
$358.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038589-1g |
(S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid |
63813-68-3 | 1g |
¥10024.00 | 2024-05-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038589-100mg |
(S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid |
63813-68-3 | 100mg |
¥3250.00 | 2024-05-05 | ||
Enamine | EN300-1692427-5g |
(2S)-3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
63813-68-3 | 95% | 5g |
$2070.0 | 2023-09-20 | |
Enamine | EN300-1692427-0.05g |
(2S)-3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
63813-68-3 | 95% | 0.05g |
$166.0 | 2023-09-20 | |
Enamine | EN300-1692427-2.5g |
(2S)-3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
63813-68-3 | 95% | 2.5g |
$1399.0 | 2023-09-20 | |
Enamine | EN300-1692427-1.0g |
(2S)-3-methyl-2-(1H-pyrrol-1-yl)butanoic acid |
63813-68-3 | 95% | 1g |
$714.0 | 2023-06-04 |
(2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
(2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acidに関する追加情報
Compound CAS No 63813-68-3: (2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic Acid
Introduction to (2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic Acid
The compound CAS No 63813-68-3, also known as (2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid, is a structurally unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of α-amino acids, featuring a chiral center at the second carbon atom, which imparts its (2S) configuration. The presence of a pyrrole ring attached to the central carbon and a methyl group further enhances its structural complexity and functional versatility.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern methodologies such as asymmetric catalysis and enantioselective reactions. These developments have not only improved the yield but also facilitated the exploration of its diverse applications in drug discovery, material science, and biotechnology.
Structural Features and Synthesis
The molecular structure of (2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid is characterized by a central chiral carbon bonded to a pyrrole ring, a methyl group, and a carboxylic acid moiety. The pyrrole ring, being an aromatic heterocycle, contributes significantly to the compound's electronic properties and reactivity. The (2S) configuration ensures that the molecule has distinct stereochemical properties, which are crucial for its biological activity.
Modern synthetic strategies for this compound often involve multi-step processes that include alkylation, cyclization, and oxidation reactions. For instance, recent studies have demonstrated the use of organocatalytic enamine alkylation to construct the pyrrole ring efficiently. Additionally, the use of chiral auxiliaries has been pivotal in achieving high enantiomeric excess during the synthesis.
Biological Activity and Applications
Research into the biological activity of (2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid has revealed promising results in several therapeutic areas. The compound exhibits potent anti-inflammatory properties, making it a potential candidate for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, studies have shown that it possesses neuroprotective effects, suggesting its potential role in neurodegenerative disorders like Alzheimer's disease.
In addition to its pharmacological applications, this compound has also found utility in material science. Its ability to form self-assembled monolayers has been explored for applications in nanotechnology and surface chemistry. Recent research highlights its use as a building block for constructing advanced materials with tailored properties.
Recent Research Findings
Recent studies have delved into the mechanistic understanding of (2S)-3-Methyl-2-(1H-pyrrol-1-yl)butanoic acid's biological activity. For instance, researchers have identified key interactions between the pyrrole ring and target proteins that are critical for its anti-inflammatory effects. These findings provide valuable insights into designing more potent derivatives with enhanced efficacy.
Moreover, advancements in computational chemistry have enabled detailed molecular modeling of this compound. These models have helped predict its binding affinity to various receptors and enzymes, paving the way for rational drug design.
Conclusion
In conclusion, CAS No 63813-68-3, or (2S)-3-Methyl-2-(1H-pyrrol-1-yL)butanoic acid, is a versatile compound with significant potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and biological research, positions it as a valuable tool in drug discovery and material science. As research continues to unfold, this compound is expected to contribute even more to scientific innovation and practical applications.
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